REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[CH:13]1([CH:23]2[CH2:25][CH2:24]2)[CH2:15][CH:14]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH2:22]>C1(C)C=CC=CC=1>[CH:13]1([CH:23]2[CH2:25][CH2:24]2)[CH2:15][CH:14]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH:22][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
Name
|
|
Quantity
|
48 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(C(C1)C1=C(C=CC=C1)N)C1CC1
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
was stirred for another 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solution was evacuated to 400 mbar
|
Type
|
TEMPERATURE
|
Details
|
cooling to 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C1(C(C1)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |